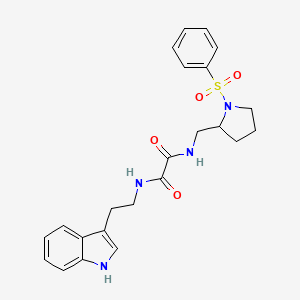

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

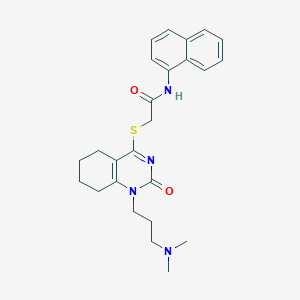

The compound contains an indole ring, a pyrrolidine ring, and a phenylsulfonyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by the sp3 hybridization of the pyrrolidine ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the indole ring is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .Scientific Research Applications

Pharmacological Research

The indole and pyrrolidine moieties within the compound’s structure are reminiscent of pharmacologically active substances. Indole derivatives are known for their presence in compounds with neurological activity, such as serotonin . The pyrrolidine ring is a common feature in medicinal chemistry, often contributing to the stereochemistry and three-dimensional shape of drug molecules . This compound could be investigated for its potential interactions with neurological pathways or receptors.

Anti-inflammatory Applications

Given the structural similarity to known anti-inflammatory agents, this compound may serve as a lead structure for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). It could be particularly useful in studying the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .

Antiviral Research

The benzenesulfonyl and indole groups suggest potential antiviral properties. Previous studies have shown that naproxen derivatives, which share structural features with this compound, exhibit broad-spectrum antiviral activity. This could be relevant for the treatment of viral infections, including influenza and possibly other emerging viral diseases .

Cancer Therapeutics

Compounds with indole moieties have been explored for their anticancer properties. This compound could be synthesized and screened for activity against cancer cell lines, particularly focusing on its ability to induce apoptosis or inhibit cell proliferation .

Neurodegenerative Disease Research

The indole part of the molecule is structurally similar to tryptamine, which is involved in various central nervous system processes. This compound could be valuable in researching treatments for neurodegenerative diseases, potentially influencing cognition, memory, and behavior regulation .

Analgesic Development

The structural components of this compound suggest potential analgesic properties. Research could focus on its interaction with pain receptors or pathways, aiming to develop new pain-relief medications with fewer side effects than current options .

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies to explore interactions with various biological targets. This compound could be used in computational models to predict binding affinities and selectivity towards specific proteins or enzymes .

Chemical Biology

As a hybrid molecule combining different pharmacophoric elements, this compound could be used as a tool in chemical biology to dissect complex biological pathways or processes. It might help in understanding the role of similar structures in physiological responses .

Mechanism of Action

Target of Action

The compound, also known as N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, is a complex molecule with two key components: an indole nucleus and a pyrrolidine ring . These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors . .

Mode of Action

It’s worth noting that indole derivatives and pyrrolidine-based compounds have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives, it’s likely that this compound could influence multiple pathways

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Given the wide range of biological activities associated with indole and pyrrolidine derivatives, the effects could be diverse and depend on the specific targets and pathways involved .

Future Directions

properties

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c28-22(24-13-12-17-15-25-21-11-5-4-10-20(17)21)23(29)26-16-18-7-6-14-27(18)32(30,31)19-8-2-1-3-9-19/h1-5,8-11,15,18,25H,6-7,12-14,16H2,(H,24,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXABQKHKKOGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B2931173.png)

![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)

![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)